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Compound of Interest

Compound Name: 2,5-Dioxaspiro[3.5]nonan-7-amine

CAS No.: 2306262-50-8

Cat. No.: B2715032

Get Quote

Executive Summary: Escaping "Flatland"
In modern drug discovery, the transition from planar, aromatic-heavy structures to three-

dimensional (3D) scaffolds is a critical strategy to improve clinical success rates.[1] Spirocyclic

scaffolds—structures where two rings share a single atom (the spiro center)—are at the

forefront of this shift.[2]

Why Spirocycles?

Fsp³ Saturation: Increasing the fraction of sp³-hybridized carbons (Fsp³) correlates with

improved solubility and reduced promiscuity (off-target binding).

Bioisosterism: Spiro[3.3]heptanes and spiro[3.5]nonanes serve as rigid, metabolically stable

bioisosteres for morpholines and piperazines.

IP Novelty: They offer unique vectors for side-chain attachment, often bypassing crowded

patent spaces occupied by flat heterocycles.
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This guide details the strategic classification of synthetic routes and provides validated

protocols for constructing high-value spirocyclic cores, including the 2-oxa-6-

azaspiro[3.3]heptane (a morpholine surrogate) and spiro-oxindoles (privileged scaffolds in

oncology).

Strategic Classification of Synthetic Routes
The synthesis of spirocycles requires overcoming the steric strain inherent in forming a

quaternary center, particularly in small rings. We categorize the primary methodologies into four

dominant logic gates:

The Four Logic Gates of Spiro-Synthesis

Target Spirocycle

1. Double Alkylation
(The Classic)

2. Cycloaddition
(The Complexity Generator)

3. Ring-Closing Metathesis
(The Macro-Spiro)

4. Rearrangement
(The Strain Release)

Ex: Buspirone, Revumenib
(Active Methylene + Bis-electrophile)

Ex: Spiro-oxindoles
(1,3-Dipolar Cycloaddition)

Ex: Large Spirocycles
(Ru-Catalyzed RCM)

Ex: Spiro[3.3]heptan-1-one
(Semipinacol Rearrangement)

Click to download full resolution via product page

Figure 1: Strategic classification of synthetic routes to spirocyclic scaffolds.

Detailed Protocol A: Synthesis of 2-Oxa-6-
azaspiro[3.3]heptane
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Application: This scaffold is a rigid, non-planar bioisostere of morpholine. It is widely used to

improve the metabolic stability of drug candidates (e.g., analogs of Olaparib). Mechanism:

Double intramolecular cyclization via nucleophilic substitution.

Reaction Scheme
The synthesis leverages the reactivity of pentaerythritol tribromide (or similar derivatives) with a

sulfonamide nucleophile to form the azetidine ring, while the oxetane ring is pre-formed or

formed concurrently.

Key Transformation: Tribromopentaerythritol derivative + Tosylamide + Base → N-Tosyl-2-oxa-

6-azaspiro[3.3]heptane

Materials & Reagents
Reagent Equiv. Role CAS No.

3,3-

Bis(bromomethyl)oxet

ane

1.0 Electrophile Core 23588-66-1

p-Toluenesulfonamide

(TsNH₂)
1.1 Nitrogen Source 70-55-3

Potassium Carbonate

(K₂CO₃)
2.5 Base 584-08-7

DMF (Anhydrous) Solvent Reaction Medium 68-12-2

Magnesium /

Methanol
Excess Deprotection 7439-95-4

Step-by-Step Procedure
Stage 1: Spiro-Cyclization

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux

condenser. Purge with Argon.

Dissolution: Add 3,3-bis(bromomethyl)oxetane (10 mmol, 2.44 g) and p-toluenesulfonamide

(11 mmol, 1.88 g) to anhydrous DMF (50 mL).
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Base Addition: Add K₂CO₃ (25 mmol, 3.45 g) in a single portion.

Reaction: Heat the mixture to 110°C for 16 hours. Note: Monitoring by TLC (Hexane/EtOAc

3:1) should show consumption of the dibromide.

Workup: Cool to room temperature. Pour into ice-water (200 mL). The product often

precipitates.

If precipitate forms: Filter, wash with water, and dry under vacuum.

If oil forms: Extract with EtOAc (3 x 50 mL), wash with brine, dry over Na₂SO₄, and

concentrate.

Purification: Recrystallize from Ethanol or flash chromatography (SiO₂, 10-30% EtOAc in

Hexanes).

Target Yield: 75-85% of N-tosyl-2-oxa-6-azaspiro[3.3]heptane.

Stage 2: Deprotection (Mg/MeOH)
Critique: While acid hydrolysis (HBr/AcOH) is common, it can open the strained oxetane ring.

The Mg/MeOH reductive cleavage is milder and preserves the spiro[3.3] system.

Reaction: Dissolve the N-tosyl intermediate (5 mmol) in anhydrous Methanol (50 mL). Add

Magnesium turnings (50 mmol, 1.2 g) and a catalytic amount of iodine.

Sonication: Sonicate the mixture (or stir vigorously) at room temperature. The reaction is

exothermic; maintain temp <40°C.

Completion: Monitor by LC-MS (disappearance of Ts-protected mass).

Isolation: Filter off excess Mg. Concentrate the filtrate. The residue is the free amine (often

as a salt if quenched with acid). For the free base, treat with basic resin or careful

neutralization.

QC & Validation Parameters
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¹H NMR (DMSO-d₆): Look for the characteristic "singlets" (or tight multiplets) of the spiro-

methylene groups. The rigidity makes these protons diastereotopic but often appear simple

due to symmetry.

Oxetane protons: ~4.5 ppm.

Azetidine protons: ~3.5 ppm.

¹³C NMR: A distinct quaternary spiro-carbon signal around 35-40 ppm.

Detailed Protocol B: Multicomponent Synthesis of
Spiro-Oxindoles
Application: Spiro-oxindoles are "privileged structures" found in MDM2 inhibitors and anti-

mitotic agents. Method: One-pot [3+2] Cycloaddition (1,3-Dipolar Cycloaddition). Green

Chemistry Aspect: This reaction is atom-economical and often requires no metal catalyst.

Reaction Workflow[1][2][3][4]

Isatin Derivative
(Electrophile 1)

In Situ Formation of
Azomethine Ylide

Decarboxylation (-CO2)

Amino Acid
(e.g., Proline/Sarcosine)

Dipolarophile
(Chalcone/Nitrostyrene)

[3+2] Cycloaddition
(Concerted)

Spiro-Oxindole
(4 Stereocenters)
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Figure 2: Multicomponent cascade for spiro-oxindole assembly.

Protocol
Reagents: Combine Isatin (1.0 mmol), L-Proline (1.2 mmol), and trans-Chalcone (1.0 mmol)

in Methanol (10 mL).

Conditions: Reflux at 65°C for 2-4 hours.

Mechanism: Isatin condenses with proline to form an iminium ion, which decarboxylates to

generate an azomethine ylide (1,3-dipole). This dipole traps the chalcone (dipolarophile)

stereoselectively.

Workup: The product usually precipitates from methanol upon cooling. Filter and wash with

cold methanol.

Stereochemistry: This reaction is highly diastereoselective. The endo-transition state is

favored, typically yielding the product where the oxindole carbonyl and the nitro/ketone group

of the dipolarophile are cis or spatially proximal depending on secondary orbital interactions.

Case Study: Revumenib (2024 Approval)
Drug: Revumenib (SNDX-5613) Indication: Acute Leukemia (Menin-MLL inhibitor).[3] Structural

Feature: Contains a 2,7-diazaspiro[3.5]nonane core. Significance: This specific spirocycle

positions the piperidine nitrogen to interact with the Tyr319/Tyr323 pocket of Menin via a cation-

π interaction.[3] A flat piperazine analog would lack the precise vector required for this high-

affinity binding. Synthesis Insight: The 2,7-diazaspiro[3.5]nonane scaffold is typically

constructed via:

Double alkylation of N-protected piperidone with a bis-electrophile (like 1-bromo-3-

chloropropane equivalent).

Or, more commonly, starting from a protected 4-piperidinecarboxylate, alkylating to form the

quaternary center, and then cyclizing to form the azetidine ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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